molecular formula C24H20N4O B11971200 3-(biphenyl-4-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide

3-(biphenyl-4-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11971200
M. Wt: 380.4 g/mol
InChI Key: SQYMCYPEFXVZID-KOEQRZSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1’-BIPHENYL)-4-YL-N’-(1-PHENYLETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound with a unique structure that includes biphenyl, pyrazole, and carbohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1’-BIPHENYL)-4-YL-N’-(1-PHENYLETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the biphenyl and pyrazole rings, followed by the introduction of the carbohydrazide group. Common reagents used in these reactions include hydrazine hydrate, phenylhydrazine, and various aldehydes or ketones. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with the use of catalysts like acetic acid or sulfuric acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1,1’-BIPHENYL)-4-YL-N’-(1-PHENYLETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3-(1,1’-BIPHENYL)-4-YL-N’-(1-PHENYLETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,1’-BIPHENYL)-4-YL-N’-(1-PHENYLETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1’-BIPHENYL)-4-YL-N’-(1-PHENYLETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its combination of biphenyl, pyrazole, and carbohydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C24H20N4O

Molecular Weight

380.4 g/mol

IUPAC Name

N-[(E)-1-phenylethylideneamino]-3-(4-phenylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H20N4O/c1-17(18-8-4-2-5-9-18)25-28-24(29)23-16-22(26-27-23)21-14-12-20(13-15-21)19-10-6-3-7-11-19/h2-16H,1H3,(H,26,27)(H,28,29)/b25-17+

InChI Key

SQYMCYPEFXVZID-KOEQRZSOSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.